molecular formula C11H12ClNO2 B11879829 Acetamide, N-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)- CAS No. 54444-91-6

Acetamide, N-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)-

Cat. No.: B11879829
CAS No.: 54444-91-6
M. Wt: 225.67 g/mol
InChI Key: ZTIUHIJVLRGNKB-UHFFFAOYSA-N
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Description

N-(6-chlorochroman-3-yl)acetamide is an organic compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a chroman ring system substituted with a chlorine atom at the 6-position and an acetamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorochroman-3-yl)acetamide typically involves the reaction of 6-chlorochroman-3-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of N-(6-chlorochroman-3-yl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorochroman-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out under reflux conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other biologically active compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chlorochroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(6-bromo-4-oxochroman-3-yl)acetamide: Similar structure with a bromine atom instead of chlorine.

    N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides: Compounds with a benzothiazole ring system instead of chroman.

Uniqueness

N-(6-chlorochroman-3-yl)acetamide is unique due to its specific substitution pattern on the chroman ring, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom and the acetamide group provides distinct properties that can be leveraged in various applications.

Properties

CAS No.

54444-91-6

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

N-(6-chloro-3,4-dihydro-2H-chromen-3-yl)acetamide

InChI

InChI=1S/C11H12ClNO2/c1-7(14)13-10-5-8-4-9(12)2-3-11(8)15-6-10/h2-4,10H,5-6H2,1H3,(H,13,14)

InChI Key

ZTIUHIJVLRGNKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC2=C(C=CC(=C2)Cl)OC1

Origin of Product

United States

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